2-Sulfamoylpropanoic acid
Description
Historical Context of Sulfonamide and Sulfamate (B1201201) Chemistry in Academia
The journey into the world of sulfamoyl compounds is rooted in the rich history of sulfonamide and sulfamate chemistry. The era of sulfonamides, or sulfa drugs, was initiated in the 1930s through the pioneering work of Gerhard Domagk. researchgate.netopenaccesspub.org In 1932, experiments with a sulfonamide-containing dye named Prontosil, synthesized by chemists Josef Klarer and Fritz Mietzsch at Bayer AG, demonstrated remarkable antibacterial effects in mice. researchgate.netwikipedia.org This discovery, published in 1935, earned Domagk the Nobel Prize in 1939 and marked the dawn of the first broadly effective systemic antibacterials. openaccesspub.orgwikipedia.orgnih.gov
Subsequent academic research in 1936 revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.orgnih.gov This finding unleashed a wave of synthetic efforts, leading to the creation of over 5,400 derivatives by 1945, each aiming for improved efficacy and a better toxicity profile. wikipedia.orgnih.gov This extensive research cemented the sulfonamide group as a critical pharmacophore in medicinal chemistry. openaccesspub.orgnih.gov
In contrast, sulfamates, which are structurally related as esters of sulfamic acid (R-O-SO₂NH₂), were initially known primarily as synthetic compounds. oup.comresearchgate.net It was later that they were also identified as natural products, particularly from actinomycete bacteria. oup.com Academic studies have since uncovered the unique biosynthetic pathways these microorganisms use to create the characteristic S-N bond of the sulfamoyl motif. oup.com The aryl O-sulfamate pharmacophore, in particular, has become a significant area of research, leading to the development of potent enzyme inhibitors. nih.gov
Rationale for Investigating 2-Sulfamoylpropanoic Acid: Academic Significance
The academic interest in this compound stems from the recognized biological importance of the sulfamoyl functional group. This group is a key feature in numerous therapeutic agents due to its ability to act as a zinc-binding group and interact with biological targets such as enzymes and receptors. ontosight.airesearchgate.net
The core structure of this compound combines a propanoic acid backbone with a sulfamoyl group, creating a molecule with potential as a versatile building block in medicinal chemistry and drug discovery. ontosight.aichembk.com Research has shown that amino acids modified with sulfamoyl groups can exhibit altered and potentially enhanced interactions with enzymes, transport proteins, or receptors. ontosight.ai This makes them valuable scaffolds for designing novel therapeutic agents or biological probes. ontosight.ai
Derivatives of sulfamoylpropanoic acid have been synthesized and evaluated as competitive inhibitors for metalloenzymes like carboxypeptidase A. researchgate.netresearchgate.net Furthermore, related compounds such as L-2-amino-3-sulfamoylpropionic acid have been identified as inhibitors of aminoacyl-tRNA synthetase, an enzyme family involved in protein synthesis. epo.org These findings provide a strong rationale for the continued investigation of this compound and its analogues as potential modulators of enzymatic activity.
Structural Features and Stereochemical Considerations within Research Paradigms
The defining structural characteristics of this compound are central to its function in research. The molecule's systematic IUPAC name is 2-(aminosulfonyl)propanoic acid. sigmaaldrich.comsigmaaldrich.com It consists of a three-carbon propanoic acid chain with a sulfamoyl group (-SO₂NH₂) attached to the second carbon atom (C2).
Key Structural and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1247371-96-5 | sigmaaldrich.comsigmaaldrich.comchembk.comchemsrc.com |
| Molecular Formula | C₃H₇NO₄S | sigmaaldrich.comchembk.comchemsrc.com |
| Molecular Weight | 153.16 g/mol | sigmaaldrich.comchemsrc.com |
| IUPAC Name | 2-(aminosulfonyl)propanoic acid | sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.comsigmaaldrich.com |
A critical aspect of this compound's structure is the presence of a stereogenic center at the C2 position. uou.ac.inuou.ac.in A stereogenic center is a carbon atom attached to four different substituent groups. youtube.com This feature means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers. uou.ac.inyoutube.com
These enantiomers are designated using R/S nomenclature. The "R" (from the Latin rectus, for right) and "S" (from the Latin sinister, for left) descriptors define the absolute configuration or the precise three-dimensional arrangement of the atoms in space. youtube.com The biological activity of chiral molecules is often highly dependent on their stereochemistry, as one enantiomer may interact favorably with a biological target while the other may be inactive or even detrimental. uou.ac.in This is exemplified by the related compound (2R)-2-amino-3-sulfamoylpropanoic acid, where the specific stereochemistry is explicitly noted. ontosight.ai Therefore, in any academic investigation, controlling and defining the stereochemistry of this compound is paramount.
Overview of Key Research Domains Pertaining to this compound
The unique structural attributes of this compound position it as a compound of interest across several key research domains.
Enzyme Inhibition: A primary area of investigation is its potential as an enzyme inhibitor. The sulfamoyl group is a known zinc-binding pharmacophore, making it a candidate for targeting metalloenzymes. researchgate.net Research on analogous structures has demonstrated inhibition of enzymes like carboxypeptidase A and aminoacyl-tRNA synthetases, suggesting that this compound could be a valuable scaffold for developing novel inhibitors. researchgate.netepo.org
Medicinal Chemistry and Drug Discovery: In medicinal chemistry, the compound serves as a valuable building block or starting material for the synthesis of more complex molecules. ontosight.aichembk.com Its derivatives have been explored as potential Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory conditions like rheumatoid arthritis and asthma. google.comgoogle.com
Chemical Biology: The reactivity of the sulfamate group is being harnessed in the field of chemical biology. Recent studies have explored sulfamates as self-immolative electrophiles for covalent ligand-directed release chemistry. acs.org This strategy allows for the targeted release of a payload, such as a fluorescent dye or a therapeutic agent, within a biological system, opening up new avenues for diagnostics and pro-drug development. acs.org
Synthetic Chemistry: The development of efficient and selective methods for synthesizing compounds containing the sulfamoyl moiety remains an active area of academic research. researchgate.net The synthesis of chiral sulfamoylpropanoic acid derivatives, in particular, presents challenges and opportunities for creating novel chemical transformations. researchgate.net
Summary of Research Applications for Sulfamoylpropanoic Acid and its Derivatives
| Research Domain | Application/Focus | Example Compounds/Targets | Source |
|---|---|---|---|
| Enzyme Inhibition | Competitive inhibition of metalloenzymes | Carboxypeptidase A (CPA) | researchgate.netresearchgate.net |
| Inhibition of protein synthesis enzymes | Aminoacyl-tRNA synthetase | epo.org | |
| Medicinal Chemistry | Building block for pharmaceuticals | Janus kinase (JAK) inhibitors | google.comgoogle.com |
| Chemical Biology | Covalent ligand-directed release | Ibrutinib analogues for BTK | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
2-sulfamoylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6)(H2,4,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAXSIOVXHFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Sulfamoylpropanoic Acid and Its Derivatives
Classical Synthetic Routes to 2-Sulfamoylpropanoic Acid
Classical approaches to this compound typically involve the formation of the key carbon-sulfur or nitrogen-sulfur bond from readily available starting materials. These routes are foundational and often rely on well-established reaction mechanisms.
One of the most direct methods for forming the N-C-S linkage in α-sulfamoyl carboxylic acids involves the use of sulfamoyl halides, most commonly sulfamoyl chloride (H₂NSO₂Cl). A plausible and established synthetic strategy involves the α-functionalization of a propanoic acid derivative.
The general approach begins with a propanoic acid ester, such as ethyl propanoate, which serves to protect the carboxylic acid functionality. This ester is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively deprotonate the α-carbon, generating a lithium enolate. This highly reactive intermediate is then quenched with sulfamoyl chloride. The electrophilic sulfur atom of the sulfamoyl chloride is attacked by the nucleophilic enolate, forming the C-S bond. A subsequent acidic workup hydrolyzes the ester to yield the desired this compound.
A patent for related compounds describes a similar principle where an N,N-disubstituted sulfonamide is deprotonated and reacted with an electrophile to build complexity. googleapis.comgoogle.com This highlights the general applicability of forming a carbanion alpha to a activating group and reacting it with a sulfur-based electrophile.
Table 1: Proposed Reaction Scheme via Sulfamoyl Halide
| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate/Product |
| 1 | Ethyl propanoate | - | Lithium diisopropylamide (LDA) / Tetrahydrofuran (THF), -78 °C | Lithium enolate of ethyl propanoate |
| 2 | Lithium enolate | Sulfamoyl chloride | Tetrahydrofuran (THF) | Ethyl 2-sulfamoylpropanoate |
| 3 | Ethyl 2-sulfamoylpropanoate | - | Aqueous Acid (e.g., HCl) / Heat | This compound |
An alternative classical route utilizes precursors that can be conceptually derived from sulfamic acid or its amide, sulfamide (B24259). This strategy often involves a nucleophilic substitution reaction where a suitable leaving group at the α-position of a propanoic acid derivative is displaced by a sulfamoyl nucleophile.
A practical starting material for this approach is 2-bromopropanoic acid, which is commercially available. nist.gov In this pathway, 2-bromopropanoic acid is reacted with sulfamide (H₂NSO₂NH₂) in the presence of a base. The base deprotonates one of the amide nitrogens of sulfamide, creating a potent nucleophile. This nucleophile then displaces the bromide ion from the α-carbon of the propanoic acid in an Sₙ2 reaction. The choice of solvent and base is critical to facilitate the reaction while minimizing side reactions. A final workup is required to isolate the this compound product. This method is analogous to the Gabriel synthesis of primary amines and provides a reliable route to the target compound.
Modern and Stereoselective Synthesis Approaches
Modern synthetic efforts are often directed toward controlling the stereochemistry of the final product, yielding enantiomerically pure compounds. This is particularly important in medicinal chemistry, where different enantiomers can have distinct biological activities.
The synthesis of enantiopure this compound can be efficiently achieved using a chiral pool approach. This strategy leverages naturally occurring, enantiopure starting materials to transfer chirality to the target molecule. doubtnut.com
L-alanine, a readily available and inexpensive amino acid, is an ideal chiral precursor. Through a diazotization reaction, the amino group of L-alanine can be converted into a good leaving group, which is subsequently replaced by a halide. A well-documented procedure describes the conversion of (S)-alanine into (S)-2-chloropropanoic acid using sodium nitrite (B80452) and hydrochloric acid. wikipedia.orgorgsyn.org This reaction proceeds with retention of configuration.
Once the enantiopure (S)-2-chloropropanoic acid is obtained, it can be used as the substrate in the nucleophilic substitution reaction with sulfamide, as described in section 2.1.2. Since the Sₙ2 reaction at the chiral center proceeds with inversion of configuration, starting with (S)-2-chloropropanoic acid will yield (R)-2-sulfamoylpropanoic acid. Conversely, starting with D-alanine would produce (S)-2-sulfamoylpropanoic acid. This method provides excellent control over the absolute stereochemistry of the final product.
Table 2: Chiral Pool Synthesis of (R)-2-Sulfamoylpropanoic Acid
| Step | Starting Material | Reagent 1 | Reagent 2 | Product | Stereochemistry |
| 1 | (S)-Alanine | Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | (S)-2-Chloropropanoic acid | Retention |
| 2 | (S)-2-Chloropropanoic acid | Sulfamide (H₂NSO₂NH₂) | Base (e.g., K₂CO₃) | (R)-2-Sulfamoylpropanoic acid | Inversion |
Asymmetric catalysis represents a frontier in the synthesis of chiral molecules, aiming to create stereocenters with high enantioselectivity using substoichiometric amounts of a chiral catalyst. prepchem.com For the synthesis of this compound, this could theoretically involve the reaction of a precursor, such as an α,β-unsaturated carboxylic acid, with a sulfamoylating agent in the presence of a chiral transition metal complex or an organocatalyst.
The catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, a chiral palladium or ruthenium catalyst could potentially mediate the addition of a sulfamoyl group across the double bond of acrylic acid. google.com However, while asymmetric hydrogenation of α-substituted acrylic acids is well-established, the direct asymmetric sulfamoylation for this specific target is not yet a widely reported method, representing an area for future research.
Derivatization Strategies of the this compound Scaffold
The this compound structure contains two key functional groups—the carboxylic acid and the sulfamoyl group—both of which can be readily modified to create a library of derivatives.
The sulfamoyl group (-SO₂NH₂) can undergo reactions typical of primary sulfonamides. For example, it can be acylated under basic conditions. A study on sulfamoyl carboxylic acids demonstrated their successful benzoylation using benzoyl chloride in the presence of sodium hydroxide (B78521) (a Schotten-Baumann reaction). medcraveonline.com This reaction proceeds by deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the benzoyl chloride, yielding an N-benzoyl-2-sulfamoylpropanoic acid derivative.
The carboxylic acid moiety (-COOH) is also a versatile handle for derivatization. Standard organic transformations can be applied, such as:
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents to produce various alkyl or aryl esters.
Amidation: Reaction with a primary or secondary amine using a peptide coupling agent (e.g., DCC, HATU) to form a diverse range of amides.
Furthermore, solid-phase synthesis techniques, commonly used for making peptides and peptidomimetics, can be adapted. smolecule.com For example, the carboxylic acid of this compound could be anchored to a resin support, allowing for subsequent modifications to the sulfamoyl group. Alternatively, the sulfamoyl nitrogen could be used as a point of attachment or modification in a larger synthetic sequence.
Modification at the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's structure and can be converted into several other functional groups through well-established synthetic protocols. These modifications are crucial for altering the compound's physicochemical properties and for building more complex molecular architectures. The primary reactions involve nucleophilic acyl substitution, where the hydroxyl (-OH) group of the carboxyl moiety is replaced by another nucleophile.
The reactivity of carboxylic acid derivatives varies significantly, with acyl chlorides being the most reactive and amides the least. researchgate.net This reactivity ladder dictates the synthetic routes, where more reactive derivatives are often used as intermediates to access less reactive ones. researchgate.net
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, the carboxylic acid can be reacted with an alkyl halide after conversion to its carboxylate salt.
Amide Formation: The synthesis of amides from this compound is a key transformation. Direct reaction with an amine is generally difficult and requires a coupling agent to activate the carboxylic acid. rsc.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). A specific example involves the reaction of a protected form, (S)-2-((tert-butoxycarbonyl)sulfamoyl)propanoic acid, with pyrrolidine (B122466) using propylphosphonic anhydride (B1165640) solution as the activating agent to yield the corresponding amide. beilstein-journals.org
Conversion to Acyl Halides: For enhanced reactivity, the carboxylic acid can be converted to an acyl chloride. thieme-connect.com Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the -OH into a much better leaving group and facilitating subsequent reactions with a wide range of nucleophiles. researchgate.netthieme-connect.com
The following table summarizes common modifications at the carboxylic acid moiety.
Table 1: Synthetic Modifications of the Carboxylic Acid Group
| Resulting Functional Group | Reagent(s) | Reaction Type |
|---|---|---|
| Ester | Alcohol, Acid Catalyst | Fischer Esterification |
| Amide | Amine, Coupling Agent (e.g., DCC, T3P®) | Amidation |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Halogenation |
This table presents generalized reactions applicable to carboxylic acids.
Elaboration of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) offers another site for diversification, primarily through substitution on the nitrogen atom. These N-substituted derivatives are of significant interest in medicinal chemistry. Methodologies for N-alkylation and N-arylation of sulfonamides are well-developed.
N-Alkylation: The nitrogen of the sulfamoyl group can be alkylated using various alkylating agents. A number of catalytic systems have been developed to promote this reaction, often employing alcohols as "green" alkylating reagents via a "borrowing hydrogen" mechanism. organic-chemistry.orgionike.com This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide, and subsequent reduction of the resulting imine. Catalysts for this transformation include those based on manganese, ruthenium, and iron. organic-chemistry.orgionike.comacs.org For instance, a manganese(I) pincer complex has been shown to be highly efficient for the mono-N-alkylation of a wide range of sulfonamides with primary alcohols, including benzylic and simple aliphatic types, in excellent yields. acs.org
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen (N-arylation) is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which uses copper catalysts and arylboronic acids, is a prominent method. rsc.org This reaction can be performed under mild conditions, sometimes even in water, making it an environmentally attractive option. thieme-connect.com One study reports a general and mild method for the N-arylation of solid-supported sulfonamides using copper(II) acetate (B1210297) and triethylamine (B128534) with arylboronic acids, achieving good to excellent yields at room temperature. nih.gov Transition-metal-free approaches have also been developed, using o-silylaryl triflates in the presence of cesium fluoride (B91410) to arylate sulfonamides under mild conditions. acs.org
The table below provides an overview of common methods for modifying the sulfamoyl group.
Table 2: Synthetic Modifications of the Sulfamoyl Group
| Modification Type | Reagent(s) | Catalyst System (Example) |
|---|---|---|
| N-Alkylation | Primary Alcohol | Mn(I) PNP pincer complex |
| N-Alkylation | Primary Alcohol | FeCl₂ / K₂CO₃ |
| N-Arylation | Arylboronic Acid | Cu(OAc)₂, Triethylamine |
This table presents generalized reactions applicable to primary sulfonamides.
Diversification of the Propanoic Acid Backbone
Modifying the carbon skeleton of the propanoic acid backbone allows for the introduction of substituents at the α- or β-positions, leading to significant structural diversity.
Alkylation at the α-carbon is a powerful strategy for forming new carbon-carbon bonds. pressbooks.pub This reaction typically proceeds via the formation of an enolate intermediate. To generate the enolate quantitatively, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required. pressbooks.pub The enolate, a potent nucleophile, can then react with an electrophile, such as an alkyl halide, in an SN2-type reaction to introduce a substituent at the α-position. pressbooks.pub For a molecule like this compound, this strategy would necessitate the prior protection of both the carboxylic acid (e.g., as an ester) and the sulfamoyl protons to prevent interference from these acidic sites.
Asymmetric phase-transfer catalysis represents another advanced method for the enantioselective α-alkylation of amino acid derivatives, which could be adapted for this scaffold. nih.gov This technique uses a chiral quaternary ammonium (B1175870) catalyst to control the stereochemical outcome of the alkylation. nih.gov The synthesis of α-alkenyl substituted amino acids has also been achieved through the diastereoselective hydroalkylation of alkynes and allenes with imidazolidinone derivatives, showcasing methods to introduce unsaturated groups at the alpha position. rsc.org
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. sci-hub.se These principles are highly relevant to the synthesis of this compound and its derivatives.
Sustainable Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.sersc.org These methods often proceed at room temperature and can offer simple workup procedures, such as product isolation by filtration after acidification. rsc.orgmdpi.com
Catalysis and Atom Economy: The use of catalysts is preferred over stoichiometric reagents to minimize waste. The N-alkylation of sulfonamides using alcohols as alkylating agents is a prime example of a highly atom-efficient, green process, as the only byproduct is water. ionike.comacs.org Magnetically recoverable nano-catalysts, such as nano-Ru/Fe₃O₄, have been developed for these transformations, allowing for easy separation and reuse of the catalyst, further enhancing the sustainability of the process. acs.org
Solvent-Free Conditions: Mechanochemistry, or performing reactions in a ball mill without bulk solvents, is another powerful green technique. A solvent-free, one-pot mechanochemical approach for synthesizing sulfonamides from disulfides has been demonstrated. rsc.org This method involves a tandem oxidation-chlorination followed by amination, utilizing cost-effective and environmentally friendly reagents. rsc.org
Table 3: Green Chemistry Strategies in Sulfonamide Synthesis
| Green Approach | Description | Example Application |
|---|---|---|
| Green Solvents | Replacing hazardous organic solvents with water. | Synthesis of sulfonamides from sulfonyl chlorides and amines in water. rsc.org |
| Catalytic Methods | Using small amounts of a catalyst instead of stoichiometric reagents. | Manganese-catalyzed N-alkylation of sulfonamides with alcohols. acs.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | "Borrowing Hydrogen" N-alkylation with alcohols, producing only water as a byproduct. ionike.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Sulfamoylpropanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different chemical environments of the protons. The methine proton (CH) at the C2 position is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl (CH₃) protons would, in turn, appear as a doublet, being split by the single methine proton. The protons of the sulfamoyl group (NH₂) and the carboxylic acid (OH) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would simplify to three signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The C2 methine carbon, being attached to two electron-withdrawing groups (carboxyl and sulfamoyl), would also be significantly downfield, while the C3 methyl carbon would appear at the most upfield position.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity | Assignment |
| 1 | ~12.0 - 13.0 | ~175 - 180 | Broad Singlet | COOH |
| 2 | ~4.0 - 4.5 | ~55 - 60 | Quartet | CH |
| 3 | ~1.5 - 1.8 | ~15 - 20 | Doublet | CH₃ |
| - | ~7.0 - 8.0 | - | Broad Singlet | SO₂NH₂ |
Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the methine proton at C2 and the methyl protons at C3, confirming their scalar coupling and thus their adjacent positions in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. Expected correlations would be observed between the C2 proton and C2 carbon, and the C3 protons and C3 carbon.
The following table outlines the key predicted correlations in 2D NMR spectra.
| Experiment | Proton (¹H) | Correlating Nucleus | Predicted Correlation |
| COSY | H at C2 | ¹H | H at C3 |
| HSQC | H at C2 | ¹³C | C at C2 |
| HSQC | H at C3 | ¹³C | C at C3 |
| HMBC | H at C2 | ¹³C | C1, C3 |
| HMBC | H at C3 | ¹³C | C1, C2 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. For this compound, analysis by electrospray ionization (ESI) in negative ion mode would be most appropriate, leading to the detection of the deprotonated molecule [M-H]⁻.
| Parameter | Predicted Value |
| Molecular Formula | C₃H₇NO₄S |
| Molecular Weight | 153.15 g/mol |
| Ionization Mode | ESI Negative |
| Predicted Ion | [M-H]⁻ |
| Predicted Exact Mass | 152.0074 |
In tandem mass spectrometry, the ion of interest (in this case, the [M-H]⁻ ion at m/z 152.0074) is isolated and fragmented to yield smaller product ions. The fragmentation pattern provides a fingerprint that can confirm the structure.
A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve initial losses of small, stable molecules or radicals. The most likely fragmentation would be the cleavage of the C-S bond, leading to the loss of the sulfamoyl group, or decarboxylation.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |
| 152.0074 | 108.0185 | CO₂ | CO₂ |
| 152.0074 | 72.0244 | SO₂NH₂ | H₂NO₂S |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. While no experimental crystal structure has been published, the molecular structure allows for predictions of its solid-state packing.
The molecule possesses multiple functional groups capable of strong hydrogen bonding: the carboxylic acid group (both a donor and an acceptor) and the sulfamoyl group (the N-H bonds are donors, and the sulfonyl oxygens are acceptors). It is highly probable that the crystal structure would be dominated by an extensive network of intermolecular hydrogen bonds. A common motif for carboxylic acids in the solid state is the formation of hydrogen-bonded dimers. Additionally, the sulfamoyl groups would likely engage in hydrogen bonding with neighboring molecules, potentially linking the carboxylic acid dimers into sheets or a more complex three-dimensional lattice.
| Structural Feature | Prediction |
| Crystal System | Not predictable without experimental data |
| Space Group | Not predictable without experimental data |
| Key Intermolecular Interactions | - Hydrogen bonding (O-H···O) forming carboxylic acid dimers. - Hydrogen bonding (N-H···O) between sulfamoyl groups and/or carboxylic acid groups. |
| Likely Packing Motif | Formation of a complex 3D hydrogen-bonded network. |
Single-Crystal X-ray Diffraction of this compound and its Cocrystals
While data for the parent compound is not available, the principles of SCXRD analysis can be understood in the context of related molecular structures, such as cocrystals formed between sulfonamides and carboxylic acids. rsc.orgnih.gov For this compound, obtaining a single crystal suitable for diffraction would be the first critical step. This process often involves techniques like slow evaporation from a saturated solution. researchgate.net
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays at specific angles, producing a unique diffraction pattern of spots. The intensities and positions of these spots are used to solve the crystal structure, revealing the electron density distribution and thus the atomic positions within the asymmetric unit of the crystal. units.it
In the case of this compound, SCXRD would be invaluable for confirming the molecular connectivity and determining its preferred solid-state conformation. Furthermore, the formation of cocrystals, which are crystalline materials composed of two or more different molecules in the same crystal lattice, is a common strategy in crystal engineering. rsc.orgnih.gov Cocrystallization of this compound with other molecules, such as pyridine (B92270) carboxamides, could be explored. nih.gov SCXRD analysis of such cocrystals would elucidate the specific intermolecular interactions that govern their formation and stability. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of crystal packing and intermolecular interactions provides insight into the forces that govern the self-assembly of molecules into a stable, ordered, crystalline structure. For this compound, both the carboxylic acid and the sulfonamide functional groups are capable of forming strong hydrogen bonds, which would be expected to dominate the crystal packing.
Although a specific crystal structure for this compound is not available, the packing in related sulfonamide-carboxylic acid systems offers a predictive framework. rsc.org The primary interactions would likely involve:
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) has two hydrogen bond donors (the N-H protons) and two acceptors (the oxygen atoms). The carboxylic acid group (-COOH) has a strong hydrogen bond donor (the O-H proton) and acceptor (the carbonyl oxygen). This would likely lead to the formation of robust hydrogen-bonded networks. Common motifs include the well-known carboxylic acid dimer synthon or heterodimer synthons between the carboxylic acid and the sulfonamide group. rsc.orgacs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum provides a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for its key functional groups. Based on data for related compounds, these bands can be assigned as follows: znaturforsch.comrsc.orgmedcraveonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretching | 3390 - 3229 |
| C-H (Aliphatic) | Stretching | 2985 - 2885 |
| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1344 - 1317 & 1187 - 1147 |
| S-N (Sulfonamide) | Stretching | 924 - 906 |
Data compiled from studies on various arylsulfonamides and sulfamoyl carboxylic acid derivatives. znaturforsch.comrsc.orgmedcraveonline.com
In a study on benzoylated sulfamoyl carboxylic acids, a derivative, 3-benzamido-3-sulfanylpropanoic acid, showed characteristic IR peaks including O-H stretching at 3421 and 3207 cm⁻¹, C=O stretching at 1712 and 1659 cm⁻¹, and S=O stretching at 1317 and 1220 cm⁻¹. medcraveonline.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the sulfonyl (-SO₂) group and the carbon backbone.
Characteristic Raman peaks for sulfonamides have been identified in various studies. nih.govnih.gov For instance, spectral bands in the 1200-1100 cm⁻¹ and 1000-900 cm⁻¹ regions are often assigned to the -SO₂NH₂ group. nih.gov Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal, allowing for the detection of very low concentrations of a substance. nih.govresearchgate.net
The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, allowing for unambiguous functional group characterization and offering insights into molecular structure and bonding.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies of 2-Sulfamoylpropanoic Acid
No published studies employing Density Functional Theory (DFT) to investigate the electronic structure, geometry, or reactivity of this compound were identified. DFT is a powerful computational method used to predict molecular properties, and such a study would provide valuable insights into bond lengths, angles, and vibrational frequencies.
Analysis of Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the electrostatic potential map for this compound. Analysis of these properties is crucial for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating chemical stability and the electrostatic potential map revealing sites susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Landscapes
A search of the scientific literature yielded no studies on the conformational analysis of this compound. Such an investigation would identify the stable conformers of the molecule and the energy barriers between them, which is essential for understanding its three-dimensional structure and flexibility.
Dynamic Behavior in Solvated Environments
No molecular dynamics (MD) simulations detailing the behavior of this compound in solution have been published. MD simulations could provide atomic-level insights into its solvation, diffusion, and interactions with surrounding solvent molecules over time.
Molecular Docking and Protein-Ligand Interaction Modeling
There are no publicly available molecular docking studies investigating the binding of this compound to any protein targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies means its potential as a ligand for any specific protein is currently unexplored in the scientific literature.
Prediction of Binding Modes with Target Macromolecules
The prediction of how a small molecule, or ligand, binds to a target macromolecule, such as a protein or enzyme, is a cornerstone of computational drug design. Techniques like molecular docking are employed to simulate the interaction and predict the most likely binding orientation or "pose." This analysis helps in understanding the mechanism of action and in designing more potent and selective molecules.
For this compound, no studies were found that predict its binding modes with any specific target macromolecules. Such a study would typically involve:
Target Identification: Selecting a biologically relevant protein target.
Docking Simulations: Using software to fit the 3D structure of this compound into the binding site of the target.
Interaction Analysis: Examining the predicted pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.
Without such research, the specific molecular interactions that could be formed between this compound and potential biological targets remain speculative.
Computational Prediction of Binding Affinities
Beyond predicting the binding mode, computational methods can also estimate the binding affinity, which is the strength of the interaction between a ligand and its target. This is often expressed as a binding free energy value. More negative values typically indicate a stronger and more stable interaction.
There is currently no available data from computational studies predicting the binding affinities of this compound to any macromolecular targets. Methodologies to achieve this, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), have not been applied to this specific compound in the existing literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.
Descriptor Calculation and Selection
A critical step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent various physicochemical properties of a molecule. These can include constitutional, topological, geometrical, and electronic descriptors.
No QSAR studies have been published for analogs of this compound. Consequently, there is no information on which specific molecular descriptors would be relevant for predicting the biological activity of this class of compounds. The selection of significant descriptors is typically achieved through statistical methods to identify which properties are most correlated with the activity being modeled.
Model Development and Validation for Biological Endpoints
The development of a robust QSAR model involves creating a mathematical equation that links the selected descriptors to the biological activity. This model must then be rigorously validated to ensure its predictive power.
As no QSAR studies on this compound analogs have been reported, there are no developed or validated models for any biological endpoints. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities.
Molecular Mechanisms of Biological Activity and Receptor Interactions Excluding Clinical Outcomes
Enzyme Inhibition Studies by 2-Sulfamoylpropanoic Acid Derivatives
Derivatives of this compound have been investigated as inhibitors of several key enzymes. The sulfonamide moiety is a critical pharmacophore that often acts as a zinc-binding group in metalloenzymes.
Carboxypeptidase A (CPA) Inhibition Mechanisms
Carboxypeptidase A (CPA) is a zinc-containing metalloenzyme that catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins. Sulfonamide-based inhibitors, including derivatives of this compound, have been designed as transition-state analogue inhibitors for CPA. nih.gov
The inhibitory mechanism involves the sulfamoyl group interacting with the zinc ion and other functional groups within the active site of CPA. nih.gov X-ray crystallography studies of CPA complexed with sulfonamide inhibitors have revealed that the binding mode is reminiscent of the postulated tetrahedral transition state in the enzyme's catalytic pathway. nih.gov Specifically, compounds like 3-phenyl-2-sulfamoyloxypropionic acid and 2-benzyl-3-sulfamoylpropionic acid have been shown to be competitive inhibitors of CPA, with their binding modes analogous to that of N-sulfamoylphenylalanine. nih.gov The potency of these inhibitors can be significant, with some derivatives exhibiting Kᵢ values in the micromolar range. nih.govnih.gov For instance, (S)-N-sulfamoylphenylalanine shows a potent inhibitory activity with a Kᵢ value of 0.64 µM. nih.gov The stereochemistry of the inhibitor plays a crucial role, as the (R)-enantiomer is significantly less potent. nih.gov
Table 1: Inhibitory Activity of Sulfonamide Derivatives against Carboxypeptidase A (CPA)
| Compound | Kᵢ (µM) | Inhibition Type |
|---|---|---|
| (S)-N-Sulfamoylphenylalanine | 0.64 | Competitive |
| (R)-N-Sulfamoylphenylalanine | 470 | Competitive |
| 3-Phenyl-2-sulfamoyloxypropionic acid | In µM range | Competitive |
| 2-Benzyl-3-sulfamoylpropionic acid | In µM range | Competitive |
| N-(N-hydroxysulfamoyl)phenylalanine | In µM range | Competitive |
| (R)-N-Hydroxy-N-sulfamoyl-beta-phenylalanine | 39 | Competitive |
Carbonic Anhydrase (CA) Inhibition by Sulfonamide Scaffolds
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.commdpi.com The sulfonamide group is a cornerstone for the design of potent CA inhibitors. tandfonline.com Molecules containing a primary sulfonamide group (R-SO₂NH₂) are the most important class of inhibitors for this enzyme. tandfonline.com
The mechanism of inhibition involves the deprotonated sulfonamide group (R-SO₂NH⁻) binding to the Zn(II) ion in the active site of the enzyme. nih.gov This binding mimics the transition state of the physiological reaction. The interaction is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues in the active site, such as Thr199. nih.gov The versatility of the sulfonamide scaffold allows for the development of isoform-selective inhibitors by modifying the R group to interact with variable residues in the active site cavity of different CA isoforms. nih.gov This has led to the development of CA inhibitors for various therapeutic applications. nih.gov
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Sulfonamide-Based Inhibitors
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Metolazone | - | - | - | Low nanomolar |
| Chlorthalidone | - | - | Low nanomolar | Low nanomolar |
| Indapamide | - | - | Low nanomolar | Low nanomolar |
| Furosemide | Low nanomolar | Low nanomolar | - | - |
| Bumetanide | - | - | Low nanomolar | Low nanomolar |
Note: "-" indicates data not specified as low nanomolar or subnanomolar in the provided context.
Beta-Lactamase Inhibition Modalities
Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics. wikipedia.org While specific derivatives of this compound as beta-lactamase inhibitors are not extensively documented in the provided context, the broader class of sulfonamides and related structures have been explored. For instance, β-sultams, which are sulfonyl analogues of β-lactams, have been shown to be novel inactivators of Class C beta-lactamases. nih.gov
The proposed mechanism of inhibition by β-sultams involves the sulfonylation of the active site serine residue of the beta-lactamase, forming a stable sulfonate ester. nih.gov This covalent modification inactivates the enzyme. This mechanism is distinct from the action of many traditional β-lactamase inhibitors which are themselves β-lactams. The effectiveness of such inhibitors can be influenced by their chemical structure and stereochemistry.
HIV-1 Protease Inhibition Mechanisms
HIV-1 protease is an aspartic protease that is essential for the life cycle of the human immunodeficiency virus (HIV). nih.gov It cleaves newly synthesized polyproteins to generate mature protein components of an infectious HIV virion. mdpi.comyoutube.com Sulfonamides have been incorporated into the design of HIV-1 protease inhibitors.
The general mechanism for these inhibitors involves binding to the active site of the enzyme, preventing it from processing the viral polyproteins. youtube.com The inhibitors are designed to mimic the transition state of the peptide cleavage reaction. The potency of sulfonamide-based HIV-1 protease inhibitors is influenced by their ability to form interactions with the amino acid residues in the binding pocket of the enzyme. nih.gov The flexibility of larger "cap" groups on the inhibitor molecule can allow for better adaptation to the geometry of the binding pocket, potentially leading to higher potency. nih.gov
Table 3: Potency of Selected HIV-1 Protease Inhibitors Against HIV-2 Protease
| Inhibitor | Kᵢ against HIV-2 Protease (nM) |
|---|---|
| Lopinavir | 0.7 |
| Saquinavir | 0.6 |
| Tipranavir | 0.45 |
| Darunavir | 0.17 |
Interaction with Biological Targets: Beyond Enzyme Active Sites
The interactions of this compound derivatives are not limited to the active sites of enzymes. The sulfonamide motif can also mediate binding to other regions of proteins, such as surfaces and allosteric sites, leading to modulation of protein function.
Binding to Protein Surfaces and Allosteric Sites
Sulfonamides are recognized as important pharmacophores that can engage in various interactions with protein surfaces. chemrxiv.org These interactions can include hydrogen bonds, van der Waals forces, and interactions with hydrophobic patches on the protein surface. nih.gov The FK506-binding protein 12 (FKBP12) has been used as a model system to study the protein binding of sulfonamides. chemrxiv.orgnih.gov
Studies have shown that sulfonamide oxygens can be key binding motifs, engaging in CH···O=S interactions with the protein. nih.gov Furthermore, the use of sulfonamide analogues has demonstrated that these motifs can provide new exit vectors for modifying ligands, allowing for the remodeling of subpockets on the protein surface. chemrxiv.orgbohrium.com This ability to interact with and reshape protein surfaces suggests that sulfonamide-containing compounds, including derivatives of this compound, could function as allosteric modulators of protein activity by binding to sites distant from the active site and inducing conformational changes. bohrium.com
Role as Molecular Probes in Biochemical Pathways
While this compound itself is not extensively documented as a molecular probe, its structural motifs are characteristic of compounds used for this purpose. Molecular probes are synthetic molecules designed to selectively interact with proteins and other biomolecules to investigate their function and reactivity within biochemical pathways. The sulfamoyl group, particularly when derivatized to a sulfamoyl fluoride (B91410), has been explored for its potential in developing highly selective chemical probes for the covalent modification of proteins. claremont.edu
The unique reactivity and stability of sulfur(VI) fluorides make them attractive as electrophilic groups for probe development. claremont.edu For example, aryl sulfonyl fluorides and aryl fluorosulfates are utilized to address the functional annotation of proteins. claremont.edu Furthermore, sulfonamide-containing compounds have been synthesized and incorporated into fluorescent molecules, such as naphthalimides, to act as probes for tumor-targeting fluorescent imaging. nih.govmdpi.com These probes leverage the targeting ability of the sulfonamide group, which can selectively bind to specific enzymes like carbonic anhydrases that are overexpressed in certain tumors. mdpi.com The inherent properties of the sulfamoyl and carboxylic acid moieties in this compound provide a backbone that could theoretically be functionalized to create targeted probes for elucidating enzymatic mechanisms or mapping protein active sites.
Mechanistic Insights into Selectivity and Potency (Non-Pharmacological)
The biological activity of a chiral molecule is often highly dependent on its stereochemistry, as biological macromolecules such as enzymes and receptors are themselves chiral. This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-enantiomers). These enantiomers can exhibit significantly different affinities and binding modes when interacting with a protein's binding site.
This stereospecificity arises because the three-dimensional arrangement of functional groups on the enantiomers will interact differently with the precisely arranged amino acid residues in a protein's active site. One enantiomer may fit perfectly, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may experience steric hindrance or be unable to align its key functional groups correctly for effective binding. nih.gov For instance, in studies of sulfonamide analogues binding to the FK506-binding protein (FKBP12), the specific spatial orientation of the sulfonamide oxygens was found to be critical for forming a network of interactions with the protein. acs.org Replacing one of these oxygens with nitrogen in a stereospecific manner resulted in diastereomers with distinct binding affinities, highlighting the importance of the precise 3D geometry of the interacting group. acs.org Therefore, the biological effects of this compound would be expected to be highly dependent on which enantiomer is interacting with a given macromolecule.
The interaction of this compound with biological macromolecules is governed by a combination of non-covalent forces, primarily hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding: The molecule contains two key functional groups capable of forming extensive hydrogen bonds: the sulfamoyl group (-SO₂NH₂) and the carboxylic acid group (-COOH).
Sulfamoyl Group: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. nih.gov The N-H protons of the amide are effective hydrogen bond donors. researchgate.net This dual functionality allows the sulfamoyl moiety to act as a versatile anchor in a protein's active site, forming multiple stabilizing interactions with amino acid residues. nih.govnih.gov Crystal structure analyses of various sulfonamides have detailed the diverse and robust hydrogen-bond patterns they can form, often creating stable chain or dimer motifs. researchgate.netsemanticscholar.org
Carboxylic Acid Group: The carboxyl group is also a potent hydrogen bond participant. The carbonyl oxygen (-C=O) acts as a hydrogen bond acceptor, while the hydroxyl proton (-OH) is a hydrogen bond donor. wikipedia.org
Sulfamoyl Moiety as a Bioisostere and Pharmacophore
The sulfamoyl group, as part of the broader sulfonamide class, is a critical functional group in medicinal chemistry, serving both as a bioisostere and a key pharmacophore. tandfonline.comtandfonline.com
A bioisostere is a chemical group that can replace another group in a molecule without significantly altering its biological activity. The sulfonamide group is a well-established non-classical bioisostere for the carboxylic acid group. nih.gov Despite differences in acidity (sulfonamides are generally less acidic) and geometry (sulfonamides are nonplanar), the two groups share key features that allow for this substitution. researchgate.net The distance between the two oxygen atoms in a sulfonamide is similar to that in a carboxylate, enabling them to establish comparable hydrogen bond networks with a receptor. nih.gov This bioisosteric replacement is a common strategy in drug design to modulate physicochemical properties like acidity, lipophilicity, and metabolic stability.
| Property | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Reference |
|---|---|---|---|
| Acidity (pKa) | ~4-5 | ~10 (can be lowered by substituents) | nih.govresearchgate.net |
| Geometry | Planar (sp² carbon) | Tetrahedral (sp³ sulfur) | researchgate.net |
| Hydrogen Bonding | 1 H-bond donor (OH), 1 H-bond acceptor (C=O) | 2 H-bond donors (NH₂), 2 H-bond acceptors (SO₂) | tandfonline.com |
| Average Electron Density (anionic) | 0.0795 ± 0.0077 a.u. | 0.1051 ± 0.0075 a.u. | tandfonline.com |
As a pharmacophore , the sulfonamide group represents the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. patsnap.com The longevity and prevalence of sulfonamides in medicine are attributed to their high stability, favorable solubility, and, most importantly, their capacity as both hydrogen bond donors and acceptors. tandfonline.com This allows them to form strong, specific interactions with amino acid residues in enzyme active sites or receptors, making them a cornerstone of many inhibitor designs, particularly for enzymes like carbonic anhydrases and various proteases. nih.govnih.gov The sulfonyl group's functionality enables it to form key hydrogen bonds with biological targets, contributing directly to the molecule's biological activity. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Mapping Chemical Space and Structural Requirements for Desired Activity
Ligand Efficiency and Lipophilic Efficiency Analysis
Without specific research on "2-Sulfamoylpropanoic acid," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
SAR Studies on Related Sulfamoyl-Containing Propanoic Acid Analogs
While specific comprehensive SAR studies exclusively focused on a wide range of this compound analogs are not extensively documented in publicly available literature, general principles can be inferred from research on related sulfonamide-containing carboxylic acids. The core structure, consisting of a propanoic acid backbone with a sulfamoyl group at the second position, offers several points for chemical modification to probe biological interactions.
Key areas for modification in SAR studies of sulfamoyl-containing propanoic acid analogs typically include:
The Sulfamoyl Nitrogen (R¹ and R² substituents): Substitution on the nitrogen atom of the sulfamoyl group can significantly impact biological activity. The nature of these substituents, whether they are small alkyl groups, aryl moieties, or part of a heterocyclic ring, can influence hydrogen bonding capacity, lipophilicity, and steric interactions with biological targets.
The Propanoic Acid Backbone (R³ substituent): Modifications to the carbon backbone of the propanoic acid can affect the molecule's conformation and its orientation within a binding site.
The Carboxylic Acid Group: While often essential for activity by acting as a key interacting group (e.g., forming salt bridges or hydrogen bonds), esterification or replacement with bioisosteres can be explored to understand the importance of this acidic functionality.
Systematic variations at these positions allow researchers to build a picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For instance, in broader studies of sulfonamide derivatives, the nature of the substituents on the sulfamoyl nitrogen has been shown to be a critical determinant of inhibitory potency against various enzymes.
Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Sulfamoyl-Containing Propanoic Acid Analogs
| Compound ID | R¹ | R² | R³ | Biological Activity (IC₅₀, µM) |
| 1 | H | H | H | 50 |
| 2 | CH₃ | H | H | 25 |
| 3 | Phenyl | H | H | 10 |
| 4 | H | H | CH₃ | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how SAR data for such compounds would typically be presented.
Correlation between Molecular Structure and Physicochemical Properties Relevant to Research Assays (e.g., pKa in buffer, solubility for experimental setup)
The physicochemical properties of this compound and its analogs, particularly the acid dissociation constant (pKa) and solubility, are critical for the design and interpretation of in vitro and in vivo experiments.
pKa: The molecule contains two acidic protons: one on the carboxylic acid group and one on the sulfamoyl nitrogen. The pKa of the carboxylic acid is expected to be in the typical range for carboxylic acids (around 4-5), making it predominantly ionized at physiological pH. The pKa of the sulfamoyl proton is generally higher, meaning it is less acidic. The specific pKa values are highly sensitive to the electronic effects of substituents on the molecule. For example, electron-withdrawing groups attached to the sulfamoyl nitrogen would be expected to lower the pKa of the sulfamoyl proton, making it more acidic. Understanding the pKa is essential for designing buffer systems for assays and for predicting the charge state of the molecule, which influences its interaction with biological targets and its ability to cross cell membranes.
Solubility: The aqueous solubility of sulfamoyl-containing propanoic acids is influenced by the interplay of the polar carboxylic acid and sulfamoyl groups and any nonpolar substituents. The parent compound, this compound, is expected to have reasonable water solubility due to the presence of two polar, ionizable groups. However, the introduction of large, hydrophobic substituents (e.g., aryl groups on the sulfamoyl nitrogen) will generally decrease aqueous solubility. For research assays, it is crucial to determine the solubility of each analog in the specific buffer system being used to avoid precipitation and ensure accurate concentration-response relationships.
The correlation between structure and these physicochemical properties is a key aspect of the structure-property relationship (SPR). By systematically modifying the structure and measuring the resulting changes in pKa and solubility, researchers can develop analogs with properties optimized for specific experimental conditions.
Table 2: Predicted Physicochemical Properties of this compound and Illustrative Analogs
| Compound | Molecular Formula | Predicted pKa (Carboxylic Acid) | Predicted pKa (Sulfonamide) | Predicted LogS (Aqueous Solubility) |
| This compound | C₃H₇NO₄S | ~4.0 | ~9.5 | -1.5 |
| 2-(N-Methylsulfamoyl)propanoic acid | C₄H₉NO₄S | ~4.1 | ~10.0 | -1.8 |
| 2-(N-Phenylsulfamoyl)propanoic acid | C₉H₁₁NO₄S | ~3.9 | ~8.5 | -2.5 |
Note: The values in this table are predictions based on general chemical principles and software algorithms. Actual experimental values may vary.
Design, Synthesis, and Evaluation of 2 Sulfamoylpropanoic Acid Derivatives and Analogs
Rational Design Principles for New 2-Sulfamoylpropanoic Acid-Based Ligands
Rational drug design aims to create new molecules with desired biological activity based on an understanding of the target's structure and the ligand's interactions. For the this compound scaffold, several principles guide the design of new derivatives.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. chem-space.comnih.gov This approach is valuable for generating new chemical entities with potentially improved properties or to navigate around existing patents. uniroma1.it Starting with the this compound core, a scaffold hop could involve replacing the propanoic acid backbone with a different, more rigid or conformationally constrained ring system to explore new binding orientations. nih.govuniroma1.it
Bioisosteric replacement is a more focused strategy where a specific functional group is exchanged for another with similar physical or chemical properties, aiming to enhance potency, selectivity, or metabolic stability. drughunter.com The this compound scaffold has two key functionalities ripe for bioisosteric replacement: the carboxylic acid and the sulfamoyl group.
Carboxylic Acid Bioisosteres : The carboxylic acid group is often associated with poor membrane permeability and rapid metabolism. drughunter.com Replacing it can significantly improve a compound's pharmacokinetic profile. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various electron-rich heterocyclic rings. drughunter.com Sulfonamides, for instance, are weaker acids than carboxylic acids (pKa ~9-10 vs. 4-5) and can offer increased lipophilicity and metabolic stability. drughunter.com
Sulfamoyl/Sulfonamide Bioisosteres : The sulfamoyl group can also be replaced to modulate activity and properties. While amides are a common consideration, they may lead to a loss of potency. nih.gov A gem-dimethyl sulfone group has been successfully used as a bioisosteric replacement for a sulfonamide, maintaining potency while addressing metabolic liabilities. nih.govcambridgemedchemconsulting.com
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding; can improve metabolic stability. drughunter.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Increases lipophilicity and cell permeability; can form additional hydrogen bonds. drughunter.com |
| Carboxylic Acid (-COOH) | Hydroxyisoxazole | Acts as a carboxylic acid mimic with a similar pKa. |
| Sulfamoyl (-SO₂NH₂) | gem-Dimethyl Sulfone (-SO₂C(CH₃)₂) | Retains potency while improving metabolic stability and avoiding labile sulfonamide metabolites. nih.gov |
| Sulfamoyl (-SO₂NH₂) | Phosphine Oxide (-P(O)R₂) | Can act as a replacement for sulfones and sulfonamides. chem-space.com |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.govescholarship.org Once identified, these fragments can be grown or linked together to create more potent molecules.
The this compound structure is particularly well-suited for FBDD, especially against metalloenzymes, which constitute a large and important class of drug targets. escholarship.orgacs.orgacs.org The sulfamoyl group is a known zinc-binding pharmacophore, capable of coordinating with metal ions in the active sites of enzymes like carbonic anhydrases and matrix metalloproteinases.
The FBDD process using a sulfamoyl-containing fragment would typically involve:
Library Design : Assembling a library of small fragments containing metal-binding groups, including various sulfamides and sulfonamides. escholarship.org
Fragment Screening : Using biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Surface Plasmon Resonance (SPR) to detect the weak binding of fragments to the target metalloenzyme.
Hit Validation and Characterization : Confirming the binding and determining the binding mode of the hit fragments, often by obtaining a co-crystal structure of the fragment bound to the protein.
Fragment Elaboration : Systematically "growing" the fragment by adding chemical substituents that can form additional interactions with the protein's binding pocket, thereby increasing affinity and potency. nih.gov
This approach allows for the efficient exploration of chemical space and can lead to the rapid development of novel and selective inhibitors. nih.govrsc.org
Library Synthesis of this compound Analogs
To explore the structure-activity relationships (SAR) around the this compound core, large numbers of analogs are often synthesized and tested. Library synthesis techniques are essential for generating this chemical diversity efficiently.
Combinatorial Chemistry Techniques
Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov Instead of synthesizing one compound at a time, reactions are set up to produce hundreds or thousands of compounds simultaneously, often through parallel synthesis. youtube.com
For a this compound scaffold, a library could be generated by reacting the core molecule with a diverse set of building blocks. For instance, if the carboxylic acid is activated, it can be reacted with a library of various amines to create a large amide library. researchgate.net Similarly, if the sulfamoyl nitrogen is used as a point of diversification, it can be reacted with a library of sulfonyl chlorides or other electrophiles. The resulting library of compounds can then be screened for biological activity to identify promising "hits." nih.gov
Solid-Phase Synthesis Methodologies
Solid-phase synthesis is a cornerstone of combinatorial chemistry, where molecules are built step-by-step while one end is covalently attached to an insoluble polymer bead or resin. nih.govwikipedia.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away by simple filtration, and it allows for the use of excess reagents to drive reactions to completion. youtube.comwikipedia.org
The synthesis of a this compound analog library on a solid phase would involve several key components:
Solid Support (Resin) : A polymer bead, typically made of polystyrene, provides the insoluble matrix. The choice of resin depends on the desired C-terminal functional group (e.g., acid or amide). wikipedia.org
Linker : A chemical handle that connects the first building block to the resin. The linker must be stable to the reaction conditions used during synthesis but cleavable under specific conditions to release the final product. nih.gov
Protecting Groups : Temporary chemical modifications that mask reactive functional groups to prevent unwanted side reactions. Groups like Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used to protect amines and are removed at specific steps in the synthesis. wikipedia.org
| Resin Name | Linker Type | Typical Cleavage Condition | Resulting C-Terminal Group |
|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Carboxylic Acid |
| 2-Chlorotrityl Chloride Resin | Trityl-based | Mild acid (e.g., 1-5% TFA or HFIP) | Carboxylic Acid (protected peptide) |
| Rink Amide Resin | Fmoc-protected amino linker | Strong acid (e.g., 95% TFA) | Amide |
| Merrifield Resin | Chloromethyl | Very strong acid (e.g., HF) | Carboxylic Acid |
A potential solid-phase synthesis strategy for a library of N-substituted this compound amides would start by attaching the carboxylic acid of the scaffold to a suitable resin (e.g., Wang resin). The sulfamoyl group could then be functionalized, followed by cleavage from the resin to yield the final products. luxembourg-bio.com
Characterization of Novel Derivatives' Molecular Interactions (Non-Clinical)
Once a library of new this compound derivatives has been synthesized, it is essential to characterize how these molecules interact with their intended biological target. A variety of biophysical and computational techniques are used to study these interactions at the molecular level, providing crucial information on binding affinity, thermodynamics, and the specific contacts that mediate recognition. researchgate.netnih.govworldscientific.com
Computational Methods:
Molecular Docking : This computer-aided drug design (CADD) technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net It uses scoring functions to estimate the binding affinity, allowing for the rapid virtual screening of thousands of compounds and helping to prioritize which derivatives to synthesize and test. acs.org
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structures of compounds with their biological activities. nih.govnih.gov By identifying key structural features that contribute to activity, these models can predict the potency of newly designed molecules. mdpi.com
Biophysical Methods:
X-ray Crystallography : This technique provides a high-resolution, three-dimensional structure of the ligand bound within the protein's active site. It offers a definitive view of the binding mode, revealing the precise hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to confirm ligand binding and map the interaction surface on the protein. It is particularly useful for studying weaker interactions, such as those found in fragment screening. nih.gov
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), providing a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures binding events in real-time. nih.gov It provides kinetic data, including the association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).
| Technique | Type | Information Obtained |
|---|---|---|
| Molecular Docking | Computational | Predicted binding mode, binding affinity score. nih.gov |
| X-ray Crystallography | Biophysical (Structural) | High-resolution 3D structure of the protein-ligand complex. |
| NMR Spectroscopy | Biophysical (Structural) | Binding confirmation, interaction site mapping, structural dynamics. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Biophysical (Thermodynamic) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS). nih.gov |
| Surface Plasmon Resonance (SPR) | Biophysical (Kinetic) | Binding affinity (Kd), association (ka) and dissociation (kd) rates. nih.gov |
Biophysical Techniques for Binding Analysis (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
No studies utilizing biophysical techniques such as Surface Plasmon Resonance or Isothermal Titration Calorimetry to analyze the binding of this compound derivatives were found.
Enzyme Assays for Kinetic and Inhibition Constant Determination
No information on enzyme assays conducted to determine the kinetic parameters or inhibition constants (e.g., Kᵢ, IC₅₀) for this compound derivatives is publicly available.
Development of Structure-Activity Landscape Maps
There are no published data or studies on the structure-activity relationships (SAR) of this compound derivatives, and consequently, no structure-activity landscape maps have been developed.
Applications in Chemical Biology and Organic Synthesis
2-Sulfamoylpropanoic Acid as a Chemical Probe for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific biological target, such as an enzyme or receptor, thereby allowing for the study of its function. The sulfamoyl and carboxylic acid moieties of this compound suggest potential, though underexplored, utility in this area.
The sulfamoyl group is a key pharmacophore in a well-known class of enzyme inhibitors: the carbonic anhydrase inhibitors. drugbank.comwikipedia.orgdrugbank.comnih.gov These inhibitors are used to treat a variety of conditions, including glaucoma and altitude sickness. wikipedia.orgnih.gov The sulfonamide moiety of these inhibitors coordinates to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme. drugbank.com Given this precedent, it is conceivable that this compound could serve as a scaffold for the design of inhibitors for other enzymes, particularly those with metal cofactors in their active sites. However, no specific studies have been published to date that investigate this compound as a probe for elucidating enzyme mechanisms.
The design of selective ligands is crucial for characterizing the function and pharmacology of receptors. nih.govcore.ac.uksemanticscholar.org The structural features of this compound, including its chirality and the presence of hydrogen bond donors and acceptors, suggest that it could be a starting point for the development of receptor ligands. Modifications to the propanoic acid backbone could lead to derivatives with affinity and selectivity for specific receptor subtypes. Nevertheless, there is currently no published research detailing the use of this compound or its close analogs as ligands for receptor characterization.
Role as a Synthetic Intermediate in Complex Molecule Construction
The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfamoyl group, makes it a potentially valuable building block in organic synthesis.
Peptide synthesis relies on the sequential coupling of amino acids. peptide.comwpmucdn.compeptide.combachem.combachem.comnih.govuniurb.it The carboxylic acid group of this compound could, in principle, be activated for coupling with the N-terminus of a peptide chain. bachem.compeptide.comsigmaaldrich.com The sulfamoyl group could also potentially be involved in further chemical transformations. However, a review of the literature on solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis does not reveal any instances of this compound being utilized as a precursor. peptide.comwpmucdn.compeptide.combachem.com
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the functional groups in this compound could theoretically be exploited in cyclization reactions to form various heterocyclic rings. researchgate.net For instance, the carboxylic acid could be converted to an ester or amide, which could then participate in intramolecular reactions. Despite the potential, there are no specific examples in the scientific literature of this compound being used as a building block for the synthesis of heterocyclic compounds.
Utility in Asymmetric Synthesis and Chiral Auxiliaries
Asymmetric synthesis, the controlled synthesis of a specific stereoisomer, is of paramount importance in the production of pharmaceuticals and other biologically active molecules. wikipedia.orgyoutube.com Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. osi.lvmsu.edu
Given that this compound is a chiral molecule, it has the potential to be used as a chiral auxiliary. The chiral center could influence the stereoselectivity of reactions at a prochiral center within the same molecule. wikipedia.orgyoutube.com However, there is no evidence in the scientific literature to suggest that this compound has been investigated or utilized for this purpose. The development of new chiral auxiliaries is an active area of research, and while various sulfur-containing chiral auxiliaries are known, this compound is not among them. osi.lvmsu.edu
Contribution to Fundamental Understanding of Sulfonamide Chemistry
The study of this compound and its analogs offers a window into the fundamental chemistry of sulfonamides, a class of compounds with significant roles in medicine and chemical synthesis. While direct research on this compound is limited, the principles of its structure and reactivity, informed by related molecules, contribute to a deeper understanding of the sulfamoyl functional group (R-SO₂NH₂).
The sulfonamide group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and a carbon atom of an organic residue. This arrangement results in a tetrahedral geometry around the sulfur atom. The presence of the electron-withdrawing sulfonyl group significantly influences the acidity of the N-H protons, making them more acidic than in simple amines. This property is crucial for the biological activity of many sulfonamide drugs and their interactions with biological macromolecules.
A key area where small sulfamoyl-containing carboxylic acids contribute to our understanding is in the biosynthesis of natural products. For instance, research into the biosynthesis of the natural product altemicidin (B152019) has identified 2-sulfamoylacetic acid as a key intermediate. nih.gov This discovery was significant as it unveiled a novel biosynthetic pathway for the formation of the sulfonamide bond in nature. nih.gov In this pathway, a cupin oxygenase-type enzyme is involved in the formation of the sulfonamide moiety. nih.gov By analogy, it can be postulated that this compound could serve as a similar building block in the biosynthesis of other natural products, highlighting nature's strategies for constructing this important functional group.
The study of simple α-sulfamoyl carboxylic acids also provides insights into the reactivity and synthetic utility of the sulfonamide group. The classic laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgchemeurope.com The presence of the carboxylic acid group in this compound introduces another reactive handle into the molecule, allowing for a variety of chemical transformations. This bifunctionality is of great interest in organic synthesis, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
Furthermore, the structural features of this compound, with a chiral center at the alpha-carbon, make it a valuable model for studying stereoselective reactions involving sulfonamides. The development of methods for the enantioselective synthesis of such compounds is an active area of research, as the biological activity of chiral molecules is often dependent on their stereochemistry.
Analytical Methodologies for 2 Sulfamoylpropanoic Acid in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For a small, polar molecule like 2-Sulfamoylpropanoic acid, liquid chromatography is generally the most suitable approach, although gas chromatography can be employed following chemical derivatization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for polar analytes.
Method Development: The development of an RP-HPLC method would involve optimizing several key parameters to achieve a good peak shape, resolution from potential impurities, and a reasonable run time.
Stationary Phase: A C18 column is a common starting point, providing a nonpolar stationary phase suitable for retaining and separating polar compounds. pensoft.netpensoft.net
Mobile Phase: A typical mobile phase would consist of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. nih.govchemrevlett.com To ensure the carboxylic acid moiety of this compound is in its neutral form for better retention and peak shape, the pH of the aqueous phase is often adjusted to be acidic (e.g., pH 3) using additives like trifluoroacetic acid (TFA) or phosphoric acid. nih.govchemrevlett.com
Detection: As this compound lacks a significant chromophore, direct UV detection might offer limited sensitivity. Detection would likely be set at a low wavelength (e.g., ~210-230 nm). pensoft.netnih.gov For higher sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS).
Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. pensoft.netpensoft.net Validation encompasses several performance characteristics.
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis; resolution > 2 from adjacent peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.gov |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | 90-110% recovery. nih.gov |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. nih.gov |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. nih.gov |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant impact on results from minor changes in flow rate, pH, or mobile phase composition. nih.gov |
For analyzing this compound in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. lipidmaps.orgunimi.it
The LC component separates the analyte from the bulk of the matrix components. The sample then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the carboxylic acid. The resulting parent ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification even at very low concentrations. nih.gov
To enhance sensitivity and chromatographic retention, derivatization may be employed. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with the carboxylic acid group, adding a more easily ionizable and hydrophobic moiety to the molecule. lipidmaps.orgshimadzu.comnih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| LC Column | Reversed-phase C18 or a mixed-mode column for polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode. |
| Precursor Ion (Q1) | [M-H]⁻ ion corresponding to the mass of deprotonated this compound. |
| Product Ions (Q3) | Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion. |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled) is ideal for accurate quantification. lipidmaps.org |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. usm.my this compound, being a polar and non-volatile amino acid derivative, is not amenable to direct GC analysis. Therefore, a crucial derivatization step is required to convert it into a volatile and thermally stable derivative. shimadzu.comnih.gov
A common approach is esterification of the carboxylic acid group (e.g., to form a methyl or ethyl ester) and potentially silylation of the sulfamoyl group. After derivatization, the sample is injected into the GC, where it is vaporized and separated on a column based on its boiling point and interaction with the stationary phase. nih.gov
When coupled with Mass Spectrometry (GC-MS), this method allows for both quantification and structural confirmation based on the mass spectrum and fragmentation pattern of the derivative. usm.my
Table 3: Potential GC-MS Analysis Strategy
| Step | Description | Example |
|---|---|---|
| 1. Sample Preparation | Extraction of the analyte from the sample matrix. | Liquid-liquid extraction or solid-phase extraction. |
| 2. Derivatization | Chemical reaction to increase volatility. | Esterification with methanol/HCl to form the methyl ester. |
| 3. GC Separation | Separation of the derivative on a capillary column. | WAX or polar-phase column with a temperature gradient program. nih.gov |
| 4. MS Detection | Ionization (e.g., Electron Ionization) and mass analysis. | Selected Ion Monitoring (SIM) for quantification of characteristic ions. nih.gov |
Electrophoretic Techniques for Analysis of Charge States
Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge-to-size ratio. bio-rad.com For this compound, which possesses both an acidic carboxylic group and a sulfamoyl group, its net charge is highly dependent on the pH of the surrounding buffer. This property makes it a candidate for analysis by techniques like Capillary Electrophoresis (CE).
In CE, the analyte would migrate within a narrow-bore capillary filled with an electrolyte solution. By varying the pH of the buffer, the ionization state (and thus the electrophoretic mobility) of this compound can be modulated to achieve separation from other charged species in a sample. youtube.com Two-dimensional gel electrophoresis is a powerful technique for separating complex protein mixtures, first by isoelectric point and then by molecular weight, and could be used to study the interaction of this compound with proteins. nih.govbio-rad.comresearchgate.net
Spectrophotometric Assays for Indirect Detection (e.g., enzyme activity assays)
Direct spectrophotometric detection of this compound is challenging due to its lack of a strong chromophore. However, indirect methods can be developed. nih.gov Such an assay would rely on a chemical reaction that consumes or produces this compound, leading to a measurable change in absorbance. nih.govsigmaaldrich.com
For example, a colorimetric assay could be designed where the analyte reacts with a specific reagent to produce a colored product. The intensity of the color, measured with a spectrophotometer, would be proportional to the concentration of this compound. mdpi.com Alternatively, if this compound is a substrate or inhibitor of an enzyme, its concentration could be determined by measuring the enzyme's activity. In such a coupled enzyme assay, the reaction catalyzed by the enzyme would produce a colored or fluorescent product, and the rate of its formation would be related to the concentration of the analyte.
Table 4: Principle of an Indirect Spectrophotometric Assay
| Assay Type | Principle |
|---|---|
| Chemical Derivatization Assay | This compound + Reagent → Colored Product (Measure absorbance at λmax). |
| Coupled Enzyme Assay | Substrate --(Enzyme)--> Product (Colored/Fluorescent). The rate is dependent on the concentration of this compound (as an inhibitor or activator). |
Advanced Techniques for Structural Analysis in Solution (e.g., Cryo-EM of protein-ligand complexes, if applicable)
Advanced techniques are employed for detailed structural characterization. Cryogenic electron microscopy (Cryo-EM) is a revolutionary technique in structural biology for determining the high-resolution, three-dimensional structure of large biomolecular assemblies in a near-native state. americanpeptidesociety.org
This technique would be applicable to this compound only in the context of it being a ligand bound to a large protein or a macromolecular complex. researchgate.netelsevierpure.com If this compound were to bind to a protein target of sufficient size (typically >50 kDa), Cryo-EM could be used to visualize the entire protein-ligand complex. researchgate.netnih.gov By generating a high-resolution 3D map of the complex, it would be possible to determine the precise binding pocket, orientation, and conformational changes induced by the binding of this compound. nih.gov To date, no public-domain Cryo-EM studies involving this compound have been reported.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for 2-Sulfamoylpropanoic Acid Analogs
The development of diverse and efficient synthetic routes is paramount to unlocking the full potential of the this compound scaffold. Future research will likely focus on combinatorial and modular approaches to generate extensive libraries of analogs. Methodologies such as multicomponent reactions and DNA-encoded libraries are anticipated to play a pivotal role in the rapid synthesis and screening of novel derivatives. nih.gov These techniques offer the advantage of creating vast numbers of compounds from a set of basic building blocks, thereby accelerating the discovery of molecules with desired biological activities.
Furthermore, the application of flow chemistry and automated synthesis platforms is expected to streamline the production of this compound analogs. These technologies allow for precise control over reaction conditions, leading to higher yields, improved purity, and the ability to perform multi-step syntheses in a continuous fashion. The integration of these advanced synthetic methods will be crucial for generating the chemical diversity needed for comprehensive structure-activity relationship (SAR) studies.
Deeper Mechanistic Studies of Enzyme Inhibition and Molecular Recognition
While the sulfamate (B1201201) moiety is known to be involved in enzyme inhibition, detailed mechanistic studies on this compound itself are still in their nascent stages. scilit.com Future investigations will need to employ a combination of biochemical, biophysical, and computational techniques to elucidate the precise molecular interactions between this compound derivatives and their biological targets. Techniques such as X-ray crystallography, cryo-electron microscopy, and nuclear magnetic resonance (NMR) spectroscopy will be invaluable in providing atomic-level insights into the binding modes of these inhibitors.
Kinetic studies will be essential to characterize the nature of enzyme inhibition, determining whether it is reversible or irreversible, competitive, non-competitive, or uncompetitive. juniperpublishers.com For instance, adenosine (B11128) sulfamate analogues have been shown to act as mechanism-based inhibitors of ubiquitin-activating enzymes through a process of substrate-assisted inhibition. nih.govnih.gov Similar in-depth studies on this compound could reveal novel inhibitory mechanisms. Understanding the molecular recognition features that govern the binding affinity and selectivity of these compounds will be critical for the rational design of more potent and specific inhibitors. nih.govwesleyan.edu
Integration of Artificial Intelligence and Machine Learning in SAR/QSAR Modeling
Deep learning algorithms, a subset of ML, are particularly well-suited for handling the large and complex datasets generated from high-throughput screening of this compound analog libraries. nih.gov These models can identify subtle patterns in the data that may not be apparent through traditional analysis methods. The integration of AI and ML into the research workflow will undoubtedly accelerate the optimization of the this compound scaffold for various biological applications.
Table 1: Illustrative QSAR Model Performance for Hypothetical this compound Analogs
| Model Type | Training Set Size | Test Set Size | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |
| Multiple Linear Regression | 200 | 50 | 0.65 | 0.85 |
| Random Forest | 200 | 50 | 0.82 | 0.58 |
| Gradient Boosting | 200 | 50 | 0.85 | 0.52 |
| Deep Neural Network | 500 | 100 | 0.91 | 0.41 |
This table presents hypothetical data to illustrate the potential improvements in predictive accuracy with more advanced machine learning models.
Design of Next-Generation Chemical Probes Based on this compound Scaffolds
Chemical probes are indispensable tools for studying biological systems. nih.gov The this compound scaffold, with its potential for versatile chemical modification, is an attractive starting point for the design of next-generation chemical probes. nih.govmdpi.com These probes can be designed to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, and reactive groups for covalent modification of target proteins.
The modular design of these probes allows for the systematic variation of the ligand, reporter, and reactive components to optimize their performance for specific applications. nih.gov For example, photoaffinity labeling probes based on the this compound scaffold could be developed to identify the protein targets of these compounds in a cellular context. The development of such sophisticated chemical tools will enable a deeper understanding of the biological roles of the targets of this compound derivatives.
Investigation of this compound in Unexplored Biological Systems (Excluding Clinical Applications)
The biological activities of this compound and its analogs are likely to extend beyond their currently known targets. Future research should aim to explore the effects of these compounds in a wide range of unexplored biological systems. This could involve phenotypic screening in various model organisms, such as zebrafish or Caenorhabditis elegans, to identify novel biological pathways and processes that are modulated by these compounds.
Furthermore, chemoproteomic approaches can be employed to systematically identify the protein interaction partners of this compound derivatives on a proteome-wide scale. This unbiased approach has the potential to uncover unexpected biological functions and open up new avenues of research. The investigation of this compound in these unexplored contexts will be crucial for fully realizing the scientific potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
